4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride
Description
Historical Context and Development of Halogenated Phenoxypiperidines
The exploration of halogenated phenoxypiperidines emerged in the mid-20th century alongside advancements in synthetic organic chemistry and pharmacological research. Piperidine, a six-membered heterocyclic amine, became a cornerstone for developing bioactive molecules due to its structural versatility and ability to interact with biological targets. Early work on phenylpiperidine opioids, such as meperidine (introduced in the 1930s), demonstrated the therapeutic potential of piperidine derivatives. The incorporation of halogenated phenoxy groups into piperidine scaffolds gained traction in the 1970s, driven by the need to enhance metabolic stability and receptor binding affinity.
Halogen atoms, particularly bromine and chlorine, were strategically introduced to modulate electronic properties and steric effects. For example, the addition of a 4-bromo-2-chlorophenoxy group in compounds like 4-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride improved lipophilicity and resistance to oxidative degradation, making such derivatives valuable for central nervous system (CNS) drug discovery.
Position of this compound in Chemical Taxonomy
This compound belongs to the subclass of aryloxyalkylpiperidines , characterized by a piperidine ring connected to an aromatic ether via an alkyl chain. Its systematic IUPAC name, This compound , reflects its structural features:
- A piperidine core (C₅H₁₀N) substituted at the 4-position.
- A two-carbon ethyl linker (CH₂CH₂) bonded to a phenoxy group.
- Halogen substituents (bromine at the 4-position and chlorine at the 2-position) on the phenyl ring.
Molecular Formula : C₁₃H₁₈BrCl₂NO
Molecular Weight : 364.56 g/mol
| Structural Feature | Role in Chemical Identity |
|---|---|
| Piperidine ring | Provides basicity and hydrogen bonding |
| Ethyl linker | Enhances conformational flexibility |
| 4-Bromo-2-chlorophenoxy group | Modulates electronic and steric effects |
This compound is taxonomically distinct from simpler phenylpiperidines (e.g., fentanyl) due to its ether linkage and halogenated aromatic system.
Significance in Organic and Medicinal Chemistry Research
This compound serves as a multifunctional intermediate in both synthetic and medicinal chemistry:
- Organic Synthesis : The compound’s halogenated phenoxy group enables regioselective cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate complex biaryl systems.
- Medicinal Chemistry : Piperidine derivatives are investigated for their affinity toward G protein-coupled receptors (GPCRs), including serotonin and opioid receptors. The bromine and chlorine substituents may enhance binding to hydrophobic pockets in target proteins.
Recent studies highlight its utility in developing protease inhibitors and allosteric modulators, with structural analogs showing promise in preclinical models of neuropathic pain.
Relationship to Other Phenoxy-Substituted Piperidine Derivatives
The structural nuances of this compound differentiate it from related compounds:
The ethyl linker in this compound provides greater rotational freedom compared to shorter methyl-linked analogs, potentially improving target engagement. Additionally, the ortho-chloro and para-bromo substitution pattern creates a steric and electronic profile distinct from mono-halogenated derivatives, influencing both reactivity and bioactivity.
Properties
IUPAC Name |
4-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWUASZJDOUNGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-08-4 | |
| Record name | Piperidine, 4-[2-(4-bromo-2-chlorophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of the Key Intermediate: 4-Bromo-2-chlorophenol
The synthesis begins with the preparation of 4-bromo-2-chlorophenol , a crucial intermediate for the target compound.
- Bromination of 2-chlorophenol:
The process involves selective bromination of 2-chlorophenol to yield 4-bromo-2-chlorophenol. This reaction is typically carried out in the presence of a catalyst or a phase-transfer agent to enhance regioselectivity and yield. - Reaction conditions:
- Temperature range: 0°C to 60°C, with a preferred range of 0°C to 20°C when solvents are used.
- Reaction medium: Can be performed in melt or solvent; melt bromination starts at low temperature and is gradually heated.
- Catalysts and additives:
Compounds such as tertiary amine salts (e.g., trimethylamine hydrochloride, triethylamine hydrobromide) or quaternary ammonium salts are employed to suppress undesired isomers and improve purity. - Outcome:
This method produces 4-bromo-2-chlorophenol in excellent purity with minimal formation of 2,6-isomers.
| Parameter | Details |
|---|---|
| Starting material | 2-Chlorophenol |
| Brominating agent | Bromine |
| Catalyst/additive | Tertiary amine hydrochlorides (3-6 wt%) |
| Temperature | 0–20°C (solvent), 0–60°C (melt) |
| Product purity | High, minimal 2,6-isomer formation |
Reference: US Patent US4223166A
Synthesis of 4-Bromo-2-chlorophenoxyethyl Bromide
Once 4-bromo-2-chlorophenol is obtained, it is converted into the corresponding 4-bromo-2-chlorophenoxyethyl bromide intermediate via an etherification reaction:
- Reaction:
4-Bromo-2-chlorophenol is reacted with ethylene dibromide in the presence of a base such as potassium carbonate. - Mechanism:
The phenol undergoes nucleophilic substitution with ethylene dibromide, forming the phenoxyethyl bromide intermediate. - Conditions:
Typically carried out in polar aprotic solvents under reflux or elevated temperature to drive the reaction to completion.
| Parameter | Details |
|---|---|
| Reactants | 4-Bromo-2-chlorophenol, ethylene dibromide |
| Base | Potassium carbonate |
| Solvent | Polar aprotic solvent (e.g., acetone, DMF) |
| Temperature | Reflux or elevated temperatures |
| Reaction type | Nucleophilic substitution (etherification) |
Coupling with Piperidine to Form the Target Base
The phenoxyethyl bromide intermediate is then reacted with piperidine to form the desired 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine free base:
- Reaction:
Nucleophilic substitution where piperidine attacks the alkyl bromide to form the substituted piperidine derivative. - Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature: Moderate heating (e.g., 50–80°C) to facilitate substitution.
- Base: Sometimes an additional base is used to neutralize HBr formed.
- Purification:
The free base is purified by standard methods such as extraction and crystallization.
| Parameter | Details |
|---|---|
| Reactants | 4-Bromo-2-chlorophenoxyethyl bromide, piperidine |
| Solvent | DMF, acetonitrile |
| Temperature | 50–80°C |
| Reaction type | Nucleophilic substitution |
Formation of Hydrochloride Salt
The final step is the conversion of the free base into its hydrochloride salt , which improves stability and handling:
- Process:
The free base is treated with hydrochloric acid (HCl), often in an organic solvent such as ethanol or methanol, to precipitate the hydrochloride salt. - Conditions:
- Temperature: 0–40°C, often with slow addition of acid to control crystallization.
- Solvent: Alcoholic solvents preferred for salt formation.
- Result:
The hydrochloride salt is isolated by filtration and drying, yielding a crystalline solid suitable for further use.
| Parameter | Details |
|---|---|
| Reactants | 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine, HCl |
| Solvent | Methanol, ethanol |
| Temperature | 0–40°C |
| Product form | Crystalline hydrochloride salt |
Reference: General salt formation procedures
Summary of Preparation Method
| Step | Reaction | Key Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Bromination of 2-chlorophenol | 2-Chlorophenol, Br2, tertiary amine salts | 0–20°C (solvent), 0–60°C (melt) | 4-Bromo-2-chlorophenol |
| 2 | Etherification | 4-Bromo-2-chlorophenol, ethylene dibromide, K2CO3 | Reflux in polar aprotic solvent | 4-Bromo-2-chlorophenoxyethyl bromide |
| 3 | Nucleophilic substitution | Phenoxyethyl bromide, piperidine | 50–80°C, DMF or acetonitrile | 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine (free base) |
| 4 | Salt formation | Free base, HCl | 0–40°C, alcoholic solvent | 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride |
Additional Notes on Process Optimization and Industrial Scale-Up
- Catalyst and additive selection during bromination is crucial to minimize side products and improve yield and purity.
- Temperature control during bromination and substitution steps is important to avoid decomposition or unwanted isomer formation.
- Use of polar aprotic solvents enhances nucleophilic substitution efficiency.
- Salt formation improves compound stability, crystallinity, and handling for pharmaceutical or research applications.
- Industrial processes may employ automated control systems to maintain precise reaction parameters and ensure batch consistency.
Chemical Reactions Analysis
Key Intermediate Steps (Inferred):
Aromatic Halogen Substituents
-
Bromine (C4) : Likely undergoes SᴺAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) under catalytic conditions .
-
Chlorine (C2) : Less reactive than bromine but may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts .
Piperidine Moiety
-
Protonation : The tertiary amine reacts with acids to form stable salts (e.g., hydrochloride) .
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium derivatives .
Ether Linkage
-
Cleavage : HBr or HI can cleave the ether bond, yielding 4-bromo-2-chlorophenol and 2-(piperidin-4-yl)ethanol .
Comparative Reactivity of Structural Analogs
Data from related compounds suggests variability in reaction outcomes based on substituent positioning :
Industrial and Experimental Considerations
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antidepressant Activity : Research indicates that compounds similar to 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride may exhibit antidepressant properties. The piperidine structure is often associated with various neuropharmacological activities.
- Anticancer Properties : The compound's potential in cancer treatment is under investigation, particularly due to its ability to interact with biological pathways involved in tumor growth.
- Antioxidant Effects : Like other piperidine derivatives, it may possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.
-
Materials Science
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Coatings and Adhesives : Its unique chemical structure allows for modifications that can improve adhesion properties or create protective coatings.
-
Chemical Research
- Building Block for Synthesis : this compound acts as an essential intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
- A study published in Journal of Medicinal Chemistry investigated the antidepressant effects of piperidine derivatives, providing evidence for their efficacy in preclinical models.
- Research in European Journal of Pharmaceutical Sciences highlighted the antioxidant properties of piperidine-based compounds, noting their potential in therapeutic applications against oxidative stress.
- Investigations into polymer science have demonstrated that incorporating this compound into polymer matrices can significantly enhance their mechanical properties, as reported in Polymer Chemistry.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Ring
(a) 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine Hydrochloride
- Structural Difference : Replaces the 2-chloro substituent with a bulkier 2-isopropyl group.
- Implications: Increased steric hindrance may reduce binding affinity to biological targets compared to the smaller chloro substituent.
(b) 2-(2-(2-Bromo-4-(sec-butyl)phenoxy)ethyl)piperidine Hydrochloride
- Structural Difference : Bromine at the 2-position (vs. 4-bromo in the target compound) and a sec-butyl group at the 4-position.
- Implications :
(c) 4-(2-Bromo-4-fluorophenoxy)piperidine Hydrochloride
- Structural Difference : Substitutes 2-chloro with fluorine and retains bromine at the 4-position.
- Fluorine’s smaller size compared to chlorine may reduce steric interference .
Positional Isomerism and Ring Modifications
(a) 4-(4-Bromophenyl)piperidine Hydrochloride
- Structural Difference: Lacks the phenoxyethyl linker; bromophenyl is directly attached to the piperidine ring.
- Implications :
(b) 2-(4-Bromo-phenyl)-piperidine Hydrochloride
Functional Group Additions
(a) 4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine Hydrochloride
- Structural Difference : Incorporates a nitro group at the 2-position.
- May act as a prodrug, with nitro reduction generating active metabolites .
Table: Key Structural and Hypothetical Properties of Analogs
| Compound Name | Substituents (Phenoxy Ring) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 4-Bromo, 2-chloro | ~370 (estimated) | Moderate lipophilicity, halogen bonding |
| 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl | 4-Bromo, 2-isopropyl | 398.7 | High lipophilicity, steric hindrance |
| 4-(4-Bromophenyl)piperidine HCl | 4-Bromo (direct attachment) | 274.6 | Rigid structure, reduced solubility |
| 4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl | 4-Bromo, 2-nitro | 415.6 | High reactivity, potential toxicity |
Biological Activity
4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound characterized by its unique structural properties, which include a piperidine ring and a phenoxy group substituted with bromine and chlorine atoms. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C₁₃H₁₈BrCl₂NO
- Molecular Weight : Approximately 355.11 g/mol
- Structure : The compound features a piperidine ring connected to a phenoxy group that is further substituted with bromine and chlorine, impacting its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as receptors or enzymes. These interactions can modulate various cellular processes, leading to potential therapeutic effects. Preliminary studies suggest that the compound may influence signaling pathways related to cell proliferation and apoptosis, although further research is needed to elucidate these mechanisms fully.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro assays have reported IC50 values in the low micromolar range for related compounds, suggesting potent anticancer activity. One study noted that structural modifications could enhance efficacy against specific cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 46.9 μg/mL to 93.7 μg/mL against various bacterial strains, indicating potential as an antimicrobial agent .
Study 1: Cytotoxicity in Cancer Cell Lines
A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated that the compound induced significant apoptosis in cells dependent on RAS signaling pathways. The results indicated selective lethality towards mutant NRAS cells, with reduced viability observed at concentrations above 5 μM .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of structurally similar compounds was assessed against multi-drug resistant bacterial strains. The results highlighted that certain derivatives exhibited comparable efficacy to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | Anticancer | IC50 ~ 700 nM |
| 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride | Antimicrobial | MIC ~ 46.9 μg/mL |
| 4-(2-Chlorophenoxy)piperidine hydrochloride | Cytotoxicity | IC50 ~ 1 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a bromo-chlorophenol derivative and a piperidine-containing intermediate. Key steps include:
- Step 1 : Reacting 4-bromo-2-chlorophenol with a dihaloethane (e.g., 1,2-dibromoethane) under alkaline conditions (e.g., K₂CO₃) to form the phenoxyethyl intermediate .
- Step 2 : Coupling the intermediate with piperidine via SN2 substitution, followed by HCl salt formation.
- Optimization : Use kinetic studies (e.g., varying temperature, solvent polarity) to maximize yield. Chromatography (HPLC) and NMR can monitor intermediate purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxyethyl chain integration, piperidine ring protons) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted phenols or alkylating agents) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring or substituent orientation .
Q. How can solubility and stability be assessed under experimental storage conditions?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy .
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed phenoxy groups) indicate susceptibility to moisture .
Q. What safety protocols are critical during handling and disposal?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/skin contact (LD₅₀ data for analogous piperidines suggest acute toxicity) .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration, adhering to MARPOL Annex III for non-marine pollutants .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) predict reactivity or binding interactions of this compound?
- Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .
- Binding Studies : Molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs) to prioritize in vitro assays .
- Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized assay conditions (e.g., cell line, incubation time) .
- Control Experiments : Test compound stability in assay media (e.g., serum protein binding via ultrafiltration) .
- Batch Variability : Quantify impurities (HPLC-MS) and correlate with bioactivity discrepancies .
Q. How can reaction mechanisms involving the phenoxyethyl-piperidine moiety be elucidated experimentally?
- Methodological Answer :
- Isotopic Labeling : Use deuterated ethyl chains to track reaction pathways via mass spectrometry .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to infer transition states .
- Trapping Intermediates : Quench reactions at timed intervals with scavengers (e.g., TEMPO) for ESR analysis .
Q. What in vitro/in vivo pharmacokinetic parameters should be prioritized for translational research?
- Methodological Answer :
- ADME Profiling :
- Absorption : Caco-2 cell permeability assays .
- Metabolism : Liver microsome stability studies (CYP450 isoform specificity) .
- Excretion : Radiolabeled compound tracking in rodent models .
- Toxicity : Ames test for mutagenicity; hERG binding assays for cardiotoxicity .
Q. How can impurities from synthesis be minimized, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., solvent purity, reaction time) .
- Thresholds : Follow ICH Q3A guidelines: ≤0.1% for unknown impurities, ≤0.15% for total impurities in preclinical studies .
Methodological Notes
- Cross-Validation : Always corroborate computational predictions (e.g., DFT) with experimental spectroscopy (e.g., IR for functional groups) .
- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate variability .
- Ethical Compliance : Adhere to NIH/WHO standards for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
